1-(2-Methylbut-3-yn-2-yl)piperidin-4-one chemical properties
1-(2-Methylbut-3-yn-2-yl)piperidin-4-one chemical properties
An In-depth Technical Guide to 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, a heterocyclic compound featuring the pharmacologically significant piperidin-4-one core functionalized with a sterically hindered, synthetically versatile propargyl group. The piperidin-4-one motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous biologically active agents.[1][2] The incorporation of a terminal alkyne via a tertiary carbon introduces a unique combination of steric bulk and a reactive handle for subsequent chemical modifications. This document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic methodology based on the Favorskii reaction, explores its chemical reactivity, and discusses its potential as a valuable building block for the development of novel therapeutics, particularly in fragment-based drug discovery and the synthesis of compound libraries.
The Piperidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in the pharmaceutical industry, forming the structural basis for a wide array of drugs and natural alkaloids.[2] Within this class, the piperidin-4-one substructure has emerged as a particularly versatile intermediate for several key reasons:
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Synthetic Accessibility: Piperidin-4-ones can be synthesized through various established methods, most notably the Mannich reaction, which allows for the straightforward construction of the core ring system.[3][4]
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Pharmacological Versatility: The scaffold has been identified in compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral (including anti-HIV), antimicrobial, and central nervous system effects.[1]
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Functional Handles: The ketone at the 4-position and the secondary amine (in the parent scaffold) provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5]
It is critical for any researcher working with this scaffold to be aware of its regulatory status. Due to its utility as a precursor in the synthesis of fentanyl and its analogues, piperidin-4-one and its derivatives are classified as List I chemicals by the U.S. Drug Enforcement Administration (DEA), subjecting them to stringent regulatory controls.[6][7]
Physicochemical and Spectroscopic Profile
The unique N-substituent significantly influences the properties of the parent piperidin-4-one core. The tertiary propargyl group adds steric bulk around the nitrogen atom and introduces a highly useful terminal alkyne functional group.
Predicted Physicochemical Properties
The following table summarizes the calculated physicochemical properties of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and analytical protocols.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| LogP (Predicted) | 1.2 - 1.6 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Rotatable Bonds | 1 |
Spectroscopic Characterization
While experimental data for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure:
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¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the 2.5-3.0 ppm range. A sharp singlet around 2.1 ppm would correspond to the acetylenic proton (-C≡C-H ). The gem-dimethyl group on the side chain would appear as a singlet at approximately 1.5 ppm.
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¹³C NMR: Key signals would include the carbonyl carbon (~208 ppm), the two acetylenic carbons (~70 ppm and ~85 ppm), the quaternary carbon attached to the nitrogen (~60 ppm), and the carbons of the piperidine ring (in the 40-50 ppm range).
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Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) stretching band around 1720 cm⁻¹. Two other highly diagnostic peaks would be the sharp, weak acetylenic C-H stretch (≡C-H) at approximately 3300 cm⁻¹ and the alkyne C≡C stretch near 2100 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns would likely involve the loss of the propargyl group or cleavage of the piperidine ring.
Synthesis and Manufacturing
The title compound can be efficiently synthesized via a one-pot reaction between piperidin-4-one and 2-methyl-3-butyn-2-ol. This transformation is analogous to the Favorskii reaction, where a ketone reacts with a terminal alkyne in the presence of a strong base.[8][9][10]
Proposed Synthetic Pathway: Base-Catalyzed Alkynylation
The reaction proceeds through the nucleophilic addition of the piperidin-4-one nitrogen to the alkyne, catalyzed by a strong base such as potassium hydroxide or sodium hydride in an aprotic polar solvent like DMSO or DMF.
Caption: Proposed one-pot synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add piperidin-4-one hydrochloride (1.0 eq) and dimethyl sulfoxide (DMSO).
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Basification & Deprotonation: Add powdered potassium hydroxide (2.2 eq) portion-wise while maintaining the temperature below 30°C. Stir the resulting slurry for 30 minutes at room temperature to ensure complete deprotonation of the piperidine nitrogen.
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Addition of Alkyne: Add 2-methyl-3-butyn-2-ol (1.1 eq) dropwise to the reaction mixture. A slight exotherm may be observed.
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Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one.
Chemical Reactivity and Derivatization Potential
The title compound is a bifunctional building block, offering two orthogonal sites for chemical modification: the ketone at the C4 position and the terminal alkyne on the N-substituent. This dual reactivity makes it an exceptionally valuable scaffold for creating diverse molecular architectures.
Caption: Key derivatization pathways for the title compound.
Reactions at the Carbonyl Group
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Reduction: The ketone can be readily reduced to the corresponding alcohol, 1-(2-methylbut-3-yn-2-yl)piperidin-4-ol, using standard reducing agents like sodium borohydride. This introduces a new chiral center and a hydroxyl group for further functionalization.
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Reductive Amination: A powerful method for introducing diversity at the C4 position. Reaction with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride yields 4-amino-piperidine derivatives.[11][12]
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Wittig Reaction: Allows for the conversion of the carbonyl group into an exocyclic double bond, providing a scaffold for further reactions like Michael additions or olefin metathesis.
Reactions of the Terminal Alkyne
The terminal alkyne is a premier functional group for modern organic synthesis, enabling highly specific and efficient bond formations.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is one of the most robust methods for forming a stable 1,2,3-triazole linkage. Reacting the alkyne with an organic azide in the presence of a copper(I) catalyst allows for the covalent attachment of virtually any molecule containing an azide group, from small fragments to large biomolecules.
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Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This method is ideal for directly linking the piperidine scaffold to aromatic and heteroaromatic systems, which are common motifs in drug molecules.
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Mannich Reaction: The acetylenic proton can be replaced by an aminomethyl group through reaction with an amine and formaldehyde, creating more complex propargylamine structures.
Applications in Drug Discovery and Medicinal Chemistry
The unique structure of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one positions it as a high-value building block for contemporary drug discovery programs.
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Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a "fragment" for screening against biological targets. The piperidin-4-one portion can establish initial, low-affinity binding interactions. The alkyne "handle" can then be used to elaborate the fragment into a more potent lead compound by linking it to other fragments that bind in adjacent pockets.
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Scaffold for Combinatorial Libraries: The orthogonal reactivity of the ketone and alkyne allows for the rapid generation of large libraries of diverse compounds. For example, a library could be created by first performing various reductive aminations at the ketone position, followed by a series of Sonogashira couplings at the alkyne position.
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Probes and Covalent Modulators: The terminal alkyne can be used to attach reporter tags, such as fluorophores or biotin, for use in chemical biology probes. While the alkyne itself is relatively stable, it can be a precursor to more reactive functionalities, such as α,β-unsaturated ketones (via hydration and elimination), which can act as covalent inhibitors. The sterically hindered nature of the N-substituent can also be exploited to probe the steric tolerance of receptor binding pockets.[13][14]
Conclusion
1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a strategically designed chemical entity that merges the proven pharmacological relevance of the piperidin-4-one scaffold with the synthetic power of a terminal alkyne. Its straightforward synthesis and dual functional handles provide medicinal chemists with a versatile platform for developing novel molecular structures. Its potential applications in fragment-based screening, combinatorial library synthesis, and as a core for complex drug candidates make it a compound of significant interest for future research and development in the pharmaceutical sciences.
References
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[New substituted 1-(2,3-dihydrobenzo[3][8]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity - PubMed]([Link])
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